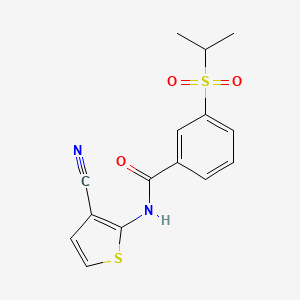

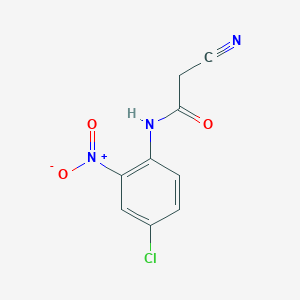

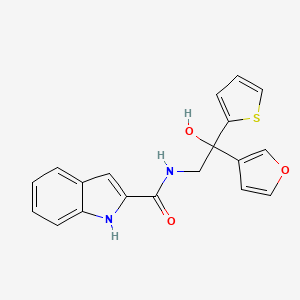

N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B-cell receptors, which play a crucial role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.

科学的研究の応用

Sensing Technologies

Research has explored derivatives of benzamide for their potential in sensing applications. For instance, a study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlighted their solid-state properties and hydrogen bonding interactions. One derivative, in particular, showed a significant color transition from colorless to achromatic black in response to fluoride anions, demonstrating potential for naked-eye detection of fluoride in solution. This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, suggesting potential applications in environmental monitoring and safety (E. A. Younes et al., 2020).

Supramolecular Gelators

Another area of application involves the synthesis and investigation of benzamide derivatives as supramolecular gelators. A study on N-(thiazol-2-yl)benzamide derivatives examined their gelation behavior towards ethanol/water and methanol/water mixtures. The research aimed to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation behavior, demonstrating the potential of benzamide derivatives in creating stable gels for various industrial and pharmaceutical applications (P. Yadav & Amar Ballabh, 2020).

Polymer Science

In polymer science, derivatives of benzamide have been utilized in the synthesis of novel polyimides, showcasing the versatility of benzamide-based compounds. The synthesis of soluble polyimides from diamine derivatives and aromatic tetracarboxylic dianhydrides, including benzamide-based monomers, highlights the application of these compounds in developing new materials with desirable thermal stability and solubility properties (Y. Imai, N. Maldar, & M. Kakimoto, 1984).

Catalytic Applications

Benzamide derivatives have also been investigated for their catalytic activities. For example, the study on rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation demonstrates the potential of benzamide-based compounds in facilitating the formation of complex organic structures. This research opens pathways for the development of new catalytic methods in organic synthesis, providing efficient routes to valuable chemical products (T. Hyster & T. Rovis, 2010).

特性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-10(2)22(19,20)13-5-3-4-11(8-13)14(18)17-15-12(9-16)6-7-21-15/h3-8,10H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCSJOJSFMAGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2655506.png)

![Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2655509.png)

![N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2655522.png)